molecular formula C10H8BrNO3 B3020972 Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate CAS No. 651780-27-7

Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate

Katalognummer: B3020972
CAS-Nummer: 651780-27-7
Molekulargewicht: 270.08
InChI-Schlüssel: ADEQGMXEHRCMKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate is a chemical compound with the molecular formula C10H8BrNO3 It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 6-bromobenzo[d]isoxazole-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 6-aminobenzo[d]isoxazole-3-carboxylate or 6-thiobenzo[d]isoxazole-3-carboxylate.

    Reduction: Formation of 6-hydroxybenzo[d]isoxazole-3-carboxylate or 6-aminobenzo[d]isoxazole-3-carboxylate.

    Oxidation: Formation of 6-bromobenzo[d]isoxazole-3-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of ethyl 6-bromobenzo[d]isoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate can be compared with other similar compounds, such as:

  • 6-Bromobenzo[d]isoxazole-3-carboxylic acid
  • Mthis compound
  • 6-Bromo-1,2-benzisoxazole
  • 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid

These compounds share a similar core structure but differ in their functional groups, which can influence their chemical reactivity and biological activity. This compound is unique due to its ethyl ester group, which can affect its solubility, stability, and overall pharmacokinetic properties .

Biologische Aktivität

Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom attached to a benzoisoxazole ring, which contributes to its unique pharmacological properties. The compound can undergo various chemical reactions, such as substitution, reduction, and oxidation, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It has been investigated for its potential to:

  • Inhibit inflammatory pathways : By targeting enzymes involved in inflammation, it may provide anti-inflammatory effects.
  • Modulate cellular pathways : The compound acts as a biochemical probe to study enzyme interactions and cellular signaling pathways .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:

  • In vitro assays demonstrated that the compound exhibits cytotoxic effects against human leukemia cell lines with IC50 values in the low micromolar range, indicating significant potency .
  • The compound's mechanism involves inducing apoptosis in cancer cells, as evidenced by increased caspase activity and alterations in cell cycle progression .

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties. Preliminary investigations suggest that it may possess activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on various cancer cell lines. The results indicated:

  • Cell Lines Tested : MCF-7 (breast cancer), U-937 (monocytic leukemia), and CEM-13 (T-cell leukemia).
  • IC50 Values :
    • MCF-7: 8.6 μM
    • U-937: 10.2 μM
    • CEM-13: 9.0 μM
      These findings suggest that the compound has significant potential as an anticancer agent .

Case Study 2: Mechanistic Insights

In another investigation focusing on the mechanism of action, researchers employed molecular docking studies to elucidate how this compound interacts with target proteins. The docking results indicated strong binding affinity to specific enzyme active sites, supporting its role as an inhibitor within inflammatory pathways .

Summary of Biological Activities

Activity TypeTarget/EffectIC50 Values (μM)
AnticancerMCF-7 (breast cancer)8.6
U-937 (monocytic leukemia)10.2
CEM-13 (T-cell leukemia)9.0
AntimicrobialVarious bacterial strainsNot specified

Eigenschaften

IUPAC Name

ethyl 6-bromo-1,2-benzoxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-2-14-10(13)9-7-4-3-6(11)5-8(7)15-12-9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEQGMXEHRCMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694877
Record name Ethyl 6-bromo-1,2-benzoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651780-27-7
Record name Ethyl 6-bromo-1,2-benzoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of (4-bromo-2-nitro-phenyl)-acetic acid methyl ester (0.99 g, 3.61 mmol) in ethanol (8 mL) at room temperature is treated with isoamyl nitrite (0.60 mL, 4.47 mmol). A solution of NaOEt in ethanol (1.9 M, 2.0 mL) is added, and the mixture is stirred at 60° C. for 2 hours and at room temperature for 16 hours. The mixture is neutralized with HCl (1.0 M, 4.0 mL) and concentrated under reduced pressure. The residue is extracted with ethyl acetate (20 mL×2) and the combined organic layers are dried over sodium sulfate and concentrated under reduced pressure. The residue is purified via silica gel chromatography eluting with 25% ethyl acetate in hexanes to give the title compound (0.36 g, 37%). ES/MS m/e 269.8; 271.8 (M+1).
Quantity
0.99 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Three
Yield
37%

Synthesis routes and methods II

Procedure details

Sodium metal (0.09 g) was dissolved in absolute ethanol (2 ml) under nitrogen. A solution of methyl (4-bromo-2-nitrophenyl)acetate (Intermediate 54) (1.0 g) in ethanol (8 ml) was treated with isoamyl nitrite (0.6 ml) followed by the solution of sodium ethoxide, yielding a black mixture. The mixture was stirred at 60° for 90 min then left at room temp. for 18 h. 2N Hydrochloric acid (20 ml) was added and the mixture was extracted with ethyl acetate (2×20 ml). The combined organic extracts were washed with water (×2) and brine, dried using a hydrophobic filter tube and concentrated under vacuum. The residue was purified on a Varian Bond-Elut SPE cartridge eluting with cyclohexane:ethyl acetate (100:0 to 97:3) to give the title compound as a cream coloured solid (577 mg).
Quantity
0.09 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate
Reactant of Route 4
Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate
Reactant of Route 5
Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.